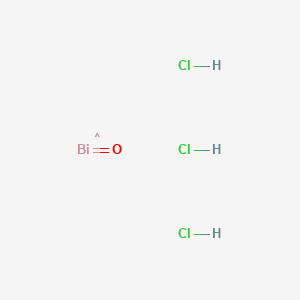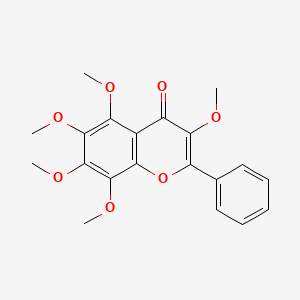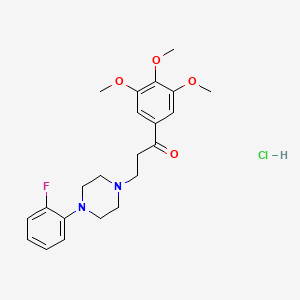
Tribenzyl(dibromo)-lambda~5~-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzyl(dibromo)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three benzyl groups and two bromine atoms attached to a central antimony atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzyl(dibromo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl bromide in the presence of a suitable base. The reaction typically proceeds as follows:
- Dissolve antimony trichloride in an appropriate solvent such as dichloromethane.
- Add benzyl bromide to the solution.
- Introduce a base, such as triethylamine, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tribenzyl(dibromo)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state antimony compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Tribenzyl(dibromo)-lambda~5~-stibane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tribenzyl(dibromo)-lambda~5~-stibane involves its interaction with molecular targets through its bromine and benzyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Tribenzyl(dichloro)-lambda~5~-stibane: Similar structure but with chlorine atoms instead of bromine.
Tribenzyl(diiodo)-lambda~5~-stibane: Similar structure but with iodine atoms instead of bromine.
Triphenyl(dibromo)-lambda~5~-stibane: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(dibromo)-lambda~5~-stibane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs
Properties
CAS No. |
13339-83-8 |
|---|---|
Molecular Formula |
C21H21Br2Sb |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
tribenzyl(dibromo)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
InChI Key |
PYTOTHMEQOWCMN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
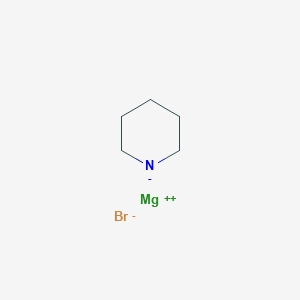
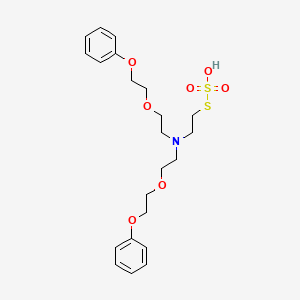
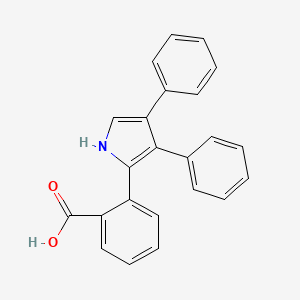
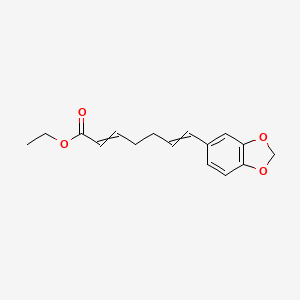
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
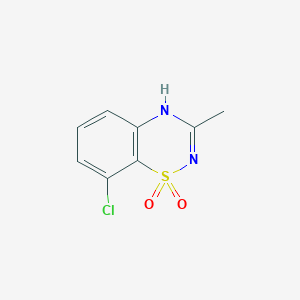
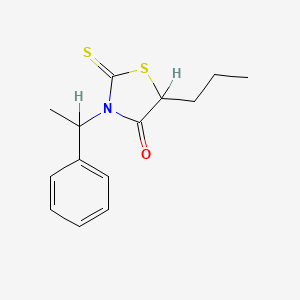
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
